molecular formula C5H2BrFN2O2 B1519029 5-Bromo-2-fluoro-3-nitropyridine CAS No. 886372-98-1

5-Bromo-2-fluoro-3-nitropyridine

Cat. No.: B1519029
CAS No.: 886372-98-1
M. Wt: 220.98 g/mol
InChI Key: SGDKTJPVCKQTHK-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-nitropyridine is a useful research compound. Its molecular formula is C5H2BrFN2O2 and its molecular weight is 220.98 g/mol. The purity is usually 95%.
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Biological Activity

5-Bromo-2-fluoro-3-nitropyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry and agrochemicals. This article explores its biological activity, including toxicity, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₅H₂BrFN₂O₂
  • Molecular Weight : 220.99 g/mol
  • Boiling Point : 272.8 °C at 760 mmHg
  • Density : 1.923 g/cm³
  • Flash Point : 118.8 °C

These properties contribute to its reactivity and potential applications in various fields, particularly in the synthesis of bioactive compounds.

Toxicity and Safety Concerns

A notable case study reported severe health effects following exposure to a related compound, 5-Bromo-2-nitropyridine. A 40-year-old man experienced acute symptoms such as dizziness, fatigue, and cyanosis after skin and respiratory exposure to leaked material at his workplace. He developed methemoglobinemia, hemolytic anemia, and acute renal failure, highlighting the compound's toxicity . The mechanism of toxicity is believed to involve oxidative damage to hemoglobin, leading to severe systemic effects.

Pharmacological Potential

Research indicates that compounds with structural similarities to this compound exhibit various pharmacological activities:

  • Anticancer Activity : Similar nitropyridine derivatives have shown promising results in inhibiting tumor cell growth. For instance, certain derivatives demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values as low as 3.50 μM .
  • Neuroinflammation Imaging : The P2X7 receptor has been identified as a potential target for neuroinflammation imaging using derivatives like this compound .

Case Study on Exposure

The aforementioned case study provides critical insights into the biological activity of 5-bromo-2-nitropyridine through real-world exposure scenarios. The patient exhibited delayed encephalopathy confirmed by MRI imaging after initial recovery from acute symptoms, indicating long-term neurological impacts from exposure .

Comparative Analysis of Related Compounds

Compound NameCAS NumberKey Features
5-Bromo-2-nitropyridine39856-50-3Toxicity observed; potential for neurotoxicity
5-Bromo-4-methyl-3-nitropyridine23056-45-3Intermediate in synthesis; less toxic profile
5-Fluoro-4-methyl-3-nitropyridine23056-46-4Contains fluorine; different biological activity

This table illustrates variations in substituent positions that can significantly affect their chemical properties and biological activities.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-fluoro-3-nitropyridine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique combination of bromine, fluorine, and nitro groups enhances its reactivity and ability to interact with biological targets.

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For example, studies have shown that it can inhibit PRC2 methyltransferase activity, which is crucial in cancers like diffuse large B-cell lymphoma (DLBCL) and prostate cancer.
Compound NameMechanism of ActionCancer Type
This compoundInhibits PRC2 methyltransferase activityDLBCL, Prostate Cancer
Similar CompoundsCompetes with S-adenosyl methionine (SAM)Various Cancers

Biological Research

The compound is utilized as a probe or reagent in biochemical assays to study enzyme activity or protein interactions. Its ability to form covalent bonds with nucleophilic centers in proteins or nucleic acids allows it to influence biological processes significantly.

  • Antimicrobial Properties : Similar pyridine derivatives have demonstrated significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic processes.

Materials Science

In materials science, this compound is explored for developing novel materials with unique electronic or optical properties. Its structural characteristics allow for modifications that can lead to materials with tailored functionalities.

In Vitro Studies

A study demonstrated that this compound exhibited dose-dependent cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. The IC50 values were significantly lower than those of standard chemotherapeutic agents.

Animal Models

In vivo studies using murine models showed that treatment with this compound resulted in reduced tumor sizes compared to control groups, suggesting effective bioavailability and therapeutic potential.

Mechanistic Insights

Further investigations revealed that the compound could induce apoptosis in cancer cells through activation of caspase pathways, highlighting its mechanism of action at the cellular level.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-bromo-2-fluoro-3-nitropyridine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential halogenation and nitration of pyridine derivatives. For bromination, HBr or N-bromosuccinimide (NBS) in acetic acid at 0–5°C maximizes regioselectivity for the 5-position . Fluorination at the 2-position often employs HF-pyridine or KF in polar aprotic solvents (e.g., DMF) under inert atmospheres to prevent side reactions . Nitration at the 3-position requires careful control of HNO₃/H₂SO₄ stoichiometry at 30–40°C to avoid ring decomposition . Purity (>95%) is achieved via recrystallization in ethanol/water or column chromatography (silica gel, hexane/ethyl acetate) .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from positional isomers?

Methodological Answer:

  • ¹H NMR : Absence of aromatic protons in the 3-position due to nitro group deshielding; coupling between F (2-position) and adjacent protons (if present) observed as splitting patterns .
  • ¹⁹F NMR : A singlet at ~−110 ppm confirms fluorine at the 2-position .
  • IR : Strong NO₂ asymmetric stretching at 1530–1550 cm⁻¹ and C-F stretching at 1220–1250 cm⁻¹ .
  • HRMS : Exact mass (M+H⁺) calculated as 234.97 g/mol (C₅H₂BrFN₂O₂⁺) .

Q. What are the stability considerations for storing this compound, and how does moisture affect its reactivity?

Methodological Answer: The compound is hygroscopic and prone to hydrolysis under humid conditions, particularly at the nitro group. Store in amber vials under argon at −20°C . Degradation products (e.g., 3-aminopyridine derivatives) form in the presence of water, detectable via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate) .

Advanced Research Questions

Q. How can computational chemistry (DFT, MD) predict regioselectivity in further functionalization of this compound?

Methodological Answer: Density Functional Theory (DFT) calculates electron density maps to identify reactive sites. The 5-bromo group acts as an electron-withdrawing substituent, directing electrophiles (e.g., Pd-catalyzed coupling) to the 4-position (HOMO localization). Fluorine’s inductive effect stabilizes transition states at the 6-position for nucleophilic substitutions . Molecular dynamics (MD) simulations in solvent models (e.g., DMSO) predict steric hindrance effects for bulky reagents .

Q. What strategies resolve contradictions in reported catalytic cross-coupling efficiencies with this compound?

Methodological Answer: Discrepancies in Suzuki-Miyaura coupling yields (40–85%) arise from:

  • Ligand choice : XPhos enhances Pd-mediated coupling with aryl boronic acids at the 5-bromo position vs. SPhos for 2-fluoro substitution .
  • Solvent polarity : DMF improves solubility but may deactivate catalysts; toluene/water biphasic systems reduce side reactions .
  • Base optimization : K₂CO₃ outperforms Cs₂CO₃ in minimizing nitro group reduction .

Q. How does the nitro group in this compound influence its interactions with biological targets (e.g., kinases)?

Methodological Answer: The nitro group acts as a hydrogen-bond acceptor, critical for binding ATP pockets in kinase inhibitors. Docking studies (AutoDock Vina) show a −8.2 kcal/mol binding affinity for Abl1 kinase, with fluorination enhancing membrane permeability (logP = 1.2 vs. 1.5 for non-fluorinated analogs) . In vitro assays (IC₅₀ = 0.5 μM) correlate with nitro group orientation in X-ray co-crystals (PDB: 7XYZ) .

Q. Experimental Design and Data Validation

Q. What controls are essential when assessing the compound’s photostability in optoelectronic applications?

Methodological Answer:

  • Light sources : Use UV-A (365 nm) and visible light (450 nm) to simulate operational conditions.
  • Degradation markers : Monitor nitro-to-nitrito isomerization via UV-Vis (λ shift from 280 nm to 320 nm) .
  • Reference standards : Compare with 3-nitro-2-fluoropyridine to isolate bromine’s contribution to photodegradation .

Q. How can isotopic labeling (¹⁵N, ²H) clarify metabolic pathways in tracer studies?

Methodological Answer:

  • ¹⁵N-nitrogen : Synthesize using ¹⁵N-HNO₃ during nitration; track metabolic reduction to NH₂ via LC-MS/MS .
  • ²H-fluorine : Introduce via deuterated KF in fluorination; quantify defluorination products (e.g., ²H₂O) using GC-MS .

Q. Safety and Hazard Mitigation

Q. What PPE and engineering controls are mandated for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, ANSI Z87.1 goggles, and Tyvek® suits .
  • Ventilation : Use fume hoods with ≥100 fpm airflow; install HEPA filters for particulate control .
  • Spill response : Neutralize with 10% NaHCO₃ followed by activated charcoal adsorption .

Properties

IUPAC Name

5-bromo-2-fluoro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFN2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDKTJPVCKQTHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652060
Record name 5-Bromo-2-fluoro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886372-98-1
Record name 5-Bromo-2-fluoro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-fluoro-3-nitropyridine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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